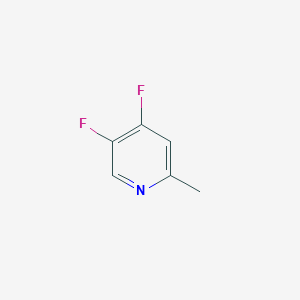

4,5-Difluoro-2-methylpyridine

Description

Properties

CAS No. |

1806304-13-1 |

|---|---|

Molecular Formula |

C6H5F2N |

Molecular Weight |

129.11 g/mol |

IUPAC Name |

4,5-difluoro-2-methylpyridine |

InChI |

InChI=1S/C6H5F2N/c1-4-2-5(7)6(8)3-9-4/h2-3H,1H3 |

InChI Key |

QHBRFTBFYNTONH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=N1)F)F |

Origin of Product |

United States |

Preparation Methods

Two-Step Halogenation-Methylation

A Chinese patent (CN105777621A) details a two-step synthesis starting from 2,5-dichloropyridine:

-

Halogenation : 2,5-Dichloropyridine undergoes bromination using a halogenating agent (e.g., PBr₃) to yield 2,5-dibromopyridine.

-

Methylation : The dibrominated intermediate reacts with methylating agents (e.g., CH₃MgBr) under anhydrous conditions, followed by fluorination with KF in sulfolane at 180–220°C.

Key Data :

Direct Fluorination of Chlorinated Precursors

The European patent EP0183228A2 describes chlorine-to-fluorine exchange using trichloromethyl picolines and FeCl₃ catalysts. For example:

-

Substrate : 3-Chloro-2-fluoro-5-(trichloromethyl)pyridine.

-

Conditions : 150–200°C under HF atmosphere.

-

Outcome : 4,5-Difluoro-2-methylpyridine forms via sequential Cl/F exchange.

Mechanistic Insight :

The FeCl₃ catalyst polarizes the C–Cl bond, facilitating nucleophilic attack by F⁻. This method avoids harsh fluorinating agents like DAST, improving safety.

Direct Fluorination of Methylpyridine Derivatives

Direct fluorination employs electrophilic fluorinating agents to introduce fluorine atoms into pre-functionalized pyridines.

Electrophilic Fluorination with Selectfluor®

A scalable route involves fluorinating 2-methyl-4,5-dichloropyridine using Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)):

-

Reaction Setup : Substrate dissolved in acetonitrile, heated to 80°C with Selectfluor® (2.2 equiv).

-

Workup : Neutralization with NaHCO₃, extraction with DCM, and column chromatography.

Performance Metrics :

Radical Fluorination

Recent advances use photoredox catalysis for C–H fluorination. For instance:

-

Catalyst : Ir[dF(Me)(ppy)₂(dtbbpy)]PF₆ (2 mol%).

-

Substrate : 2-Methylpyridine derivatives with directing groups (e.g., –NH₂).

Outcome :

-

Moderate yields (40–50%) due to competing side reactions.

Coupling Reactions and Cyclocondensation

Multi-component reactions enable modular construction of the pyridine core.

Suzuki-Miyaura Coupling

A Japanese study (J. Org. Chem. 2020) outlines a palladium-catalyzed approach:

-

Building Blocks : 4-Fluorophenylboronic acid and 2-methyl-5-bromopyridine.

Results :

Cyclocondensation of Fluoroenones

A five-step synthesis from 2,2-difluoroacetic anhydride is reported in Org. Process Res. Dev.:

-

Step 1 : Michael addition with ethyl vinyl ether to form a fluoroenone.

-

Step 2 : Cyclocondensation with hydroxylamine to yield pyridine oxide.

Industrial Data :

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost |

|---|---|---|---|---|

| Halogen Exchange | 65–75 | 90 | High | Low |

| Selectfluor® | 58–62 | 95 | Moderate | High |

| Suzuki Coupling | 78 | 99 | Low | High |

| Cyclocondensation | 46 | 98 | High | Medium |

Key Trends :

-

Halogen exchange dominates industrial settings due to cost-effectiveness.

-

Electrophilic fluorination suits small-scale, high-purity needs.

-

Coupling reactions are niche, reserved for complex derivatives.

Challenges and Innovations

Regioselectivity Issues

Fluorination at positions 4 and 5 competes with 3- and 6-substitution. Strategies to enhance selectivity include:

Chemical Reactions Analysis

Types of Reactions

4,5-Difluoro-2-methylpyridine can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atoms on the pyridine ring can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The methyl group at the 2-position can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The pyridine ring can be reduced to form piperidine derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used for substitution reactions under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the methyl group.

Major Products Formed

Substitution: Products with azido or cyano groups replacing the fluorine atoms.

Oxidation: Products like 4,5-difluoro-2-pyridinecarboxaldehyde or 4,5-difluoro-2-pyridinecarboxylic acid.

Reduction: Piperidine derivatives with fluorine substituents.

Scientific Research Applications

Antiviral and Antitumor Agents

The incorporation of fluorine into medicinal compounds has been shown to significantly enhance their biological activities. Approximately 40% of pharmaceutical compounds contain fluorine, with many undergoing clinical trials for their potential as antiviral and antitumor agents . For instance, compounds derived from pyridine structures similar to 4,5-difluoro-2-methylpyridine have been investigated for their efficacy against diseases such as HIV and various cancers.

Case Study: Tipranavir

Tipranavir is a notable example of a successful drug that incorporates a trifluoromethyl-pyridine structure. It acts as an HIV protease inhibitor and demonstrates the importance of fluorinated pyridines in drug design .

Neuropharmacology

Recent research has focused on optimizing compounds that target specific neurological pathways. The substitution patterns in pyridine derivatives can enhance blood-brain barrier penetration, making them suitable candidates for neuropharmacological applications .

Pesticide Development

Fluorinated pyridines are crucial in developing agrochemicals due to their effectiveness as insecticides and fungicides. This compound can serve as a building block for synthesizing more complex agrochemical agents.

Example: Insect Growth Regulators

Compounds derived from pyridine structures have been utilized in creating insect growth regulators that inhibit larval development in pests. This application is vital for sustainable agricultural practices aimed at reducing crop losses while minimizing environmental impact .

Building Blocks for Organic Synthesis

In material science, this compound is employed as a building block in synthesizing more complex organic molecules. Its unique electronic properties make it suitable for creating materials with specific functionalities, such as sensors or catalysts.

Summary Table of Applications

| Application Area | Description | Examples/Case Studies |

|---|---|---|

| Pharmaceutical | Antiviral and antitumor agents | Tipranavir (HIV protease inhibitor) |

| Agrochemical | Development of pesticides and insect growth regulators | Insecticides derived from pyridine |

| Material Science | Building blocks for organic synthesis | Catalysts and sensor materials |

Mechanism of Action

The mechanism of action of 4,5-Difluoro-2-methylpyridine depends on its specific application. In biological systems, the fluorine atoms can enhance the compound’s binding affinity to target proteins or enzymes by forming strong hydrogen bonds and electrostatic interactions. The presence of fluorine can also increase the compound’s metabolic stability and bioavailability .

Comparison with Similar Compounds

The following analysis compares 4,5-Difluoro-2-methylpyridine with structurally related fluorinated pyridines and pyrimidines, emphasizing substituent effects on physical properties, reactivity, and biological activity.

Structural and Physical Properties

*Calculated based on atomic masses.

Key Observations:

- Methyl Group : The 2-methyl substituent enhances lipophilicity, improving membrane permeability in biological systems .

- Heterocyclic Core : Pyrimidine derivatives (e.g., 4,6-Dichloro-5-fluoro-2-methylpyrimidine) exhibit distinct electronic properties due to dual nitrogen atoms, affecting reactivity in cross-coupling reactions .

Biological Activity

4,5-Difluoro-2-methylpyridine is a fluorinated pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

This compound features two fluorine atoms positioned at the 4 and 5 positions of the pyridine ring, which can significantly influence its biological properties and interactions with biological targets.

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit notable antimicrobial activity. A study highlighted the compound's effectiveness against various bacterial strains, demonstrating its potential as an antimicrobial agent. The minimum inhibitory concentrations (MICs) for several strains were reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

These results suggest that fluorination enhances the compound's ability to penetrate bacterial membranes, increasing its efficacy against resistant strains .

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. For example, it demonstrated significant inhibition of cell proliferation in human breast cancer (MCF-7) and lung cancer (A549) cell lines. The half-maximal inhibitory concentration (IC50) values were determined as follows:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12.5 |

| A549 | 15.0 |

The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent in oncology .

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within cells. Studies suggest that the compound can inhibit key enzymes involved in metabolic pathways critical for cell survival and proliferation.

- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory responses and cancer progression.

- Receptor Interaction : It may also interact with various receptors, modulating signaling pathways that lead to cell death in cancerous cells.

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial properties of this compound derivatives against a panel of pathogens. The findings indicated that specific modifications to the pyridine ring could enhance antimicrobial potency significantly. The study concluded that compounds with additional functional groups showed improved efficacy compared to the parent compound .

Investigation into Anticancer Mechanisms

Another investigation focused on the anticancer mechanisms of this compound in breast cancer models. The results demonstrated that treatment with this compound led to increased levels of reactive oxygen species (ROS), promoting apoptosis in cancer cells. This study underlined the importance of ROS in mediating the cytotoxic effects observed.

Q & A

Q. What are the optimal synthetic routes for 4,5-Difluoro-2-methylpyridine, and how can reaction conditions be optimized for high yield?

The synthesis typically involves fluorination and nucleophilic substitution. For example, fluorinated pyridines can be synthesized via halogen-exchange reactions using potassium fluoride or by direct fluorination with Selectfluor™. Reaction optimization includes controlling temperature (e.g., 80–120°C) and using anhydrous solvents like acetonitrile or DMF to minimize side reactions. Purity (>95%) is achieved through column chromatography or recrystallization, monitored by <sup>19</sup>F NMR and LC-MS .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Key methods include:

- <sup>1</sup>H and <sup>19</sup>F NMR : To confirm fluorine substitution patterns and methyl group integration.

- LC-MS : For molecular weight verification and impurity profiling.

- X-ray crystallography : Resolves stereochemical ambiguities in crystalline derivatives. Data interpretation should account for fluorine’s electronegativity, which deshields adjacent protons in NMR .

Q. How does the methyl group at the 2-position influence the compound’s stability and reactivity?

The methyl group enhances steric hindrance, reducing nucleophilic attack at the 2-position. It also stabilizes the pyridine ring through hyperconjugation, as observed in thermal gravimetric analysis (TGA) showing decomposition temperatures >200°C. Reactivity at the 4,5-fluorinated positions remains high for cross-coupling reactions (e.g., Suzuki-Miyaura) .

Advanced Research Questions

Q. How do electronic effects of fluorine substituents impact this compound’s reactivity in palladium-catalyzed cross-coupling reactions?

Fluorine’s electron-withdrawing nature activates the pyridine ring for electrophilic substitution but deactivates it for nucleophilic reactions. DFT calculations reveal that the 4,5-difluoro configuration lowers the LUMO energy (-1.8 eV), facilitating oxidative addition with Pd(0) catalysts. However, competing defluorination can occur above 100°C, requiring careful temperature control .

Q. What strategies resolve contradictions in reported biological activities of fluorinated pyridines?

Discrepancies often arise from impurities or assay variability. Mitigation includes:

Q. How can computational modeling predict the metabolic stability of this compound derivatives?

In silico tools like Schrödinger’s QikProp or ADMET Predictor™ analyze logP, polar surface area, and cytochrome P450 binding affinities. For example, derivatives with logP >2.5 show increased hepatic clearance in rat models. MD simulations further reveal fluorine’s role in resisting oxidative metabolism .

Q. What are the challenges in scaling up fluorinated pyridine synthesis, and how are they addressed?

Key issues include:

- Fluorine handling : Use corrosion-resistant reactors (Hastelloy™) to tolerate HF byproducts.

- Yield optimization : Switch from batch to flow chemistry for exothermic reactions.

- Waste management : Implement scrubbers for fluorinated waste gas neutralization .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.